4-Hydroxythiophene-2-carboxylic acid

Antimicrobial Medicinal Chemistry Minimum Inhibitory Concentration (MIC)

4-Hydroxythiophene-2-carboxylic acid (HTCA) is a critical heterocyclic building block for medicinal chemistry. Unlike generic thiophene carboxylic acids, the 4-hydroxy substitution pattern is essential for establishing key intermolecular hydrogen bonds and directing regioselective modifications. This precise regioisomer demonstrates validated in vitro activity against Staphylococcus aureus (MIC = 32 µg/mL) and drug-resistant pathogens, providing a data-driven starting point for antibacterial lead optimization. It also serves as a core scaffold for synthesizing 4,5-diarylthiophene-2-carboxylic acid derivatives with anti-inflammatory and anticancer potential. Procure only analytically verified HTCA to ensure project success.

Molecular Formula C5H4O3S
Molecular Weight 144.15 g/mol
CAS No. 40748-90-1
Cat. No. B1317244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxythiophene-2-carboxylic acid
CAS40748-90-1
Molecular FormulaC5H4O3S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=C(SC=C1O)C(=O)O
InChIInChI=1S/C5H4O3S/c6-3-1-4(5(7)8)9-2-3/h1-2,6H,(H,7,8)
InChIKeyFFIUBSLJPHJUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxythiophene-2-carboxylic Acid (CAS 40748-90-1): Baseline Profile for Sourcing Decisions


4-Hydroxythiophene-2-carboxylic acid (HTCA, CAS 40748-90-1) is a heterocyclic building block with the molecular formula C5H4O3S . It features a thiophene ring substituted with a carboxylic acid group at the 2-position and a hydroxyl group at the 4-position. This specific substitution pattern confers unique physicochemical and biological properties, positioning it as a versatile intermediate in medicinal chemistry and materials science. The compound is frequently utilized as a core scaffold for generating libraries of biologically active molecules, particularly in the development of novel antimicrobial and anticancer agents .

Procurement Risk: Why 4-Hydroxythiophene-2-carboxylic Acid Cannot Be Interchanged with Common Analogs


Substituting 4-Hydroxythiophene-2-carboxylic acid with a generic thiophene carboxylic acid (e.g., thiophene-2-carboxylic acid or thiophene-3-carboxylic acid) or a close analog (e.g., 4-methoxythiophene-2-carboxylic acid) introduces significant risk of project failure. The specific positioning of the hydroxyl group at the 4-position on the thiophene ring is critical for establishing key intermolecular interactions, such as hydrogen bonding, and for directing subsequent regioselective chemical modifications [1]. The 4-hydroxy substitution pattern is a proven privileged structure for modulating biological activity, including antimicrobial and anti-inflammatory properties, which are not reliably recapitulated by other regioisomers or substituent types [2]. Therefore, analytical verification of identity and purity is essential to ensure the correct regioisomer is procured.

Quantitative Differentiators: Evidence-Based Guide for Sourcing 4-Hydroxythiophene-2-carboxylic Acid


Antimicrobial Potency: HTCA's Activity Profile Against Staphylococcus aureus Relative to Inactive Analogs

4-Hydroxythiophene-2-carboxylic acid (HTCA) demonstrates quantifiable antimicrobial activity against the clinically relevant pathogen Staphylococcus aureus, whereas its parent scaffold, thiophene-2-carboxylic acid, and related compounds lacking the 4-hydroxy group show no reported activity in the same assay system . This establishes the 4-hydroxy group as a critical pharmacophoric element for this specific biological effect.

Antimicrobial Medicinal Chemistry Minimum Inhibitory Concentration (MIC)

Chemical Reactivity for Derivatization: The Impact of the 4-Hydroxy Substituent on Scaffold Performance

The 4-hydroxy group of HTCA serves as a critical handle for regioselective functionalization, enabling the synthesis of complex 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives with diverse biological activities [1]. In contrast, thiophene-2-carboxylic acid (TCA) lacks this hydroxyl handle, limiting its utility for analogous late-stage diversification and scaffold elaboration to the same extent.

Organic Synthesis Scaffold Hopping Medicinal Chemistry

Spectrum of Activity: HTCA's Documented Potency Against Key Pathogens

Beyond S. aureus, 4-Hydroxythiophene-2-carboxylic acid (HTCA) exhibits a broader spectrum of antimicrobial activity that includes Gram-negative pathogens, a feature not documented for many simpler thiophene carboxylic acid analogs [1]. This broader spectrum enhances its utility as a starting point for developing novel antibiotics targeting drug-resistant infections.

Antimicrobial Resistance Gram-negative Bacteria Antibiotic Discovery

Validated Application Scenarios: Where 4-Hydroxythiophene-2-carboxylic Acid Demonstrates Superior Utility


Medicinal Chemistry: A Privileged Scaffold for Antibacterial Drug Discovery

Procure 4-Hydroxythiophene-2-carboxylic acid to initiate medicinal chemistry campaigns focused on developing novel antibacterial agents. The compound's established in vitro activity against Staphylococcus aureus (MIC = 32 µg/mL) and a broader spectrum of drug-resistant pathogens [1] provides a validated, data-driven starting point for lead optimization. This is a more efficient path than screening a library of untested thiophene analogs.

Organic Synthesis: A Regioselective Building Block for Complex Heterocycles

Source HTCA as a key intermediate for synthesizing libraries of 4,5-diarylthiophene-2-carboxylic acid derivatives [2]. The 4-hydroxy group provides a specific site for functionalization, enabling the creation of diverse molecular entities with potential anti-inflammatory and anticancer activities. This specific substitution pattern is essential for achieving the biological activity demonstrated in advanced derivatives.

Chemical Biology: A Functional Tool for Investigating Structure-Activity Relationships (SAR)

Utilize 4-Hydroxythiophene-2-carboxylic acid as a core tool in SAR studies to delineate the role of the 4-hydroxy group on thiophene scaffolds [3]. By comparing its activity profile against the inactive parent thiophene-2-carboxylic acid , researchers can definitively attribute specific biological effects to the presence of the hydroxyl substituent, providing crucial insights for rational drug design.

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